

# Silica concentration and bioavailability in *Equisetum*

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An In-depth Technical Guide on Silica Concentration and Bioavailability in *Equisetum*

## Executive Summary

The genus *Equisetum*, commonly known as **horsetail**, is renowned for its remarkable capacity to accumulate high concentrations of silica, a characteristic that has prompted extensive research into its physiological roles and potential applications in medicine and material science. [1][2] This technical guide provides a comprehensive overview of the current scientific understanding of silica in *Equisetum*, focusing on its concentration, the intricate mechanisms of its bioavailability, and the molecular pathways governing its uptake and deposition. This document synthesizes quantitative data from multiple studies, details established experimental protocols for silica analysis, and presents visual diagrams of key biological and experimental workflows to serve as a resource for researchers, scientists, and professionals in drug development.

*Equisetum* species absorb silicon from the soil in the form of monosilicic acid, which is then transported throughout the plant and deposited as amorphous hydrated silica. [2][3] This biogenic silica is integral to the plant's structural integrity and defense mechanisms. [3][4] Concentrations can be substantial, reaching up to 25% of the plant's dry weight in some cases. [2][4] The bioavailability of this silica for human consumption is a subject of ongoing investigation. While studies confirm that silicon from *Equisetum* preparations, such as teas, is absorbed into the bloodstream, its relative bioavailability compared to other silicon sources

varies.<sup>[5][6]</sup> Understanding the factors that influence this absorption is critical for the development of effective silica-based supplements and therapeutic agents.

This guide delves into the analytical methodologies used to quantify silica in plant tissues and the protocols for clinical studies assessing its pharmacokinetics. By presenting this information in a structured and detailed format, this document aims to facilitate further research and development in this field.

## Silica Concentration in *Equisetum*

The concentration of silica in *Equisetum* is highly variable and influenced by the species, the specific plant part, growth conditions, and the time of harvesting. The plant's sterile, non-reproductive summer stems are typically the primary material analyzed for silica content.

## Quantitative Data on Silica Concentration

The following tables summarize the reported silica concentrations in *Equisetum* species from various studies.

Table 1: Silicon (Si) and Silicon Dioxide (SiO<sub>2</sub>) Concentration in *Equisetum* Species

Equisetum Species	Plant Material	Analyte	Concentration	Analytical Method	Reference
Equisetum arvense	Aerial parts (dry matter)	Silicon (Si)	21.11 ± 3.24 g/kg to 32.80 ± 8.03 g/kg	AAS	[3][7]
Equisetum arvense	Dry matter	Silicon (Si)	Up to 10% (100 g/kg)	Not specified	[4]
Equisetum arvense	Dry weight	Silica (SiO <sub>2</sub> )	Up to 25% (250 g/kg)	Not specified	[3]
Equisetum hyemale	Dry weight	Silica (SiO <sub>2</sub> )	Up to 25% (250 g/kg)	Not specified	[2]
Equisetum sylvaticum	Ash residue	Silica (SiO <sub>2</sub> )	32% - 98%	X-ray phase analysis	[8]
Equisetum hyemale	Ash residue	Silica (SiO <sub>2</sub> )	32% - 98%	X-ray phase analysis	[8]
Equisetum arvense	Ash residue	Silica (SiO <sub>2</sub> )	32% - 98%	X-ray phase analysis	[8]

Note: Concentrations can vary significantly. AAS refers to Atomic Absorption Spectrophotometry.

## Bioavailability of Equisetum-Derived Silica

Bioavailability studies aim to quantify the extent and rate at which silicon from an Equisetum source is absorbed and becomes available at the site of action. The primary form of silicon absorbed by the roots is monosilicic acid [Si(OH)<sub>4</sub>].[3] Human studies often measure silicon levels in serum and urine following consumption of Equisetum preparations to assess absorption and excretion.

## Pharmacokinetic Data from Human Clinical Trials

A randomized, three-armed pilot study investigated silicon resorption from Equisetum arvense tea in healthy male volunteers.[5] The study compared two different tea preparations (TEA1,

TEA2) with varying silicon concentrations against a low-silicon water control.

Table 2: Pharmacokinetic Parameters of Silicon after Ingestion of *Equisetum arvense* Tea

Parameter	TEA1 (approx. 200,000 µg/L Si)	TEA2 (approx. 750,000 µg/L Si)	Si-low-Water (Control)
Cmax (Peak Serum Concentration)	2855 µg/L	2498 µg/L	294 µg/L
tmax (Time to Peak Concentration)	60 min	120 min	Not applicable
E <sub>24</sub> h (Total Urinary Excretion in 24h)	109,000 µg/24h	142,000 µg/24h	19,000 µg/24h

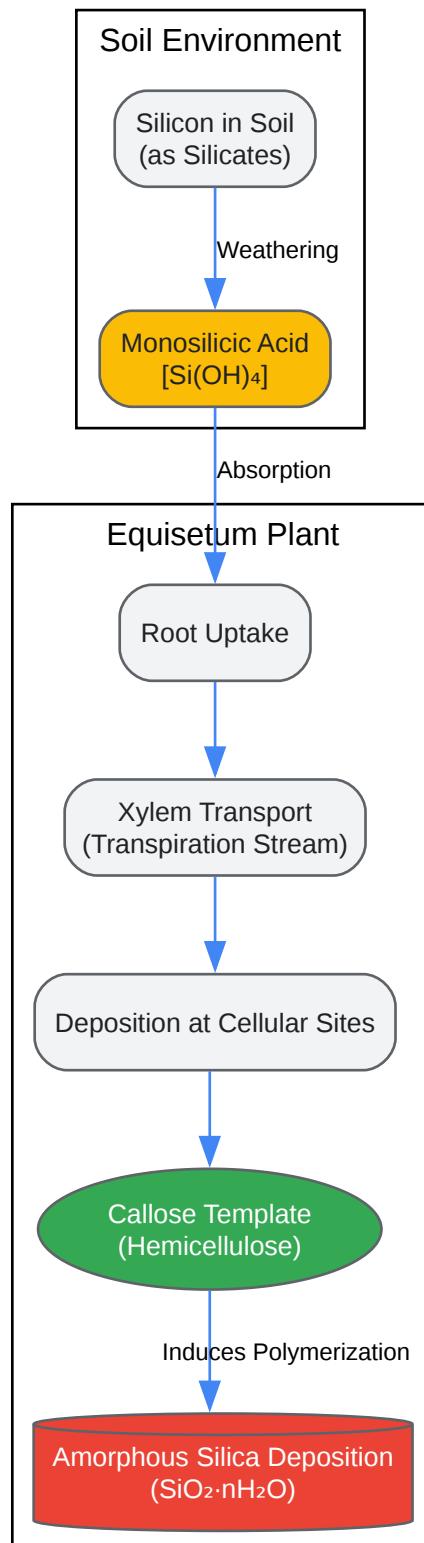
Data sourced from a pilot study with 12 healthy male subjects.[\[5\]](#)

Another comparative study assessed the bioavailability of silicon from powdered **horsetail** grass, calcium silicate, and a silicon amino acid complex.[\[6\]](#) Results, based on urinary excretion over 10 hours after a 20 mg silicon dose, indicated that silicon from calcium silicate was approximately four times more bioavailable than from powdered **horsetail** grass.[\[6\]](#) While silicon from **horsetail** did lead to a rise in urinary silicon, suggesting absorption, the effect was less pronounced than that of the highly soluble calcium silicate salt used in the study.[\[6\]](#)

## Proposed Mechanism of Silica Deposition in *Equisetum*

Silicon is taken up from the soil as water-soluble monosilicic acid by the plant's roots.[\[2\]](#) It is then transported through the xylem primarily via the transpiration stream.[\[2\]](#) The mechanism of its deposition into solid amorphous silica has been a significant area of research. Recent studies propose a critical role for the hemicellulose, callose, in templating this process.[\[9\]\[10\]](#) It has been observed that silica deposition sites in *Equisetum* closely mirror the known locations of callose, including cell walls, cell plates, and plasmodesmata.[\[9\]\[11\]\[12\]](#) In vitro experiments have demonstrated that callose can induce the formation of silica from an undersaturated solution of silicic acid, a finding not previously shown for other biomolecules.[\[9\]\[10\]](#) This

suggests a biochemical pathway where callose acts as a template, initiating the polymerization of monosilicic acid into solid silica.



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Caption: Proposed pathway of silica uptake and deposition in *Equisetum*.

## Experimental Protocols

Accurate quantification of silica and assessment of its bioavailability require robust and validated analytical methods. This section details common protocols cited in the literature.

### Protocol for Quantification of Silicon in *Equisetum* Tissue via AAS

This protocol is adapted from methodologies used for determining silicon content in dry biomass of *Equisetum arvense*.<sup>[3]</sup>

Objective: To determine the total silicon content in dried **horsetail** plant material.

Materials:

- Dried, powdered *Equisetum arvense* samples
- Pressure digestion vessels (e.g., DAP-60K)
- Concentrated Nitric Acid (HNO<sub>3</sub>, 65%)
- Concentrated Hydrofluoric Acid (HF, 46%)
- Silicon standard solution for AAS
- Deionized water
- Atomic Absorption Spectrophotometer (AAS) with a nitrous oxide-acetylene flame.

Procedure:

- Sample Preparation: Accurately weigh approximately 0.1 g of finely powdered, dried **horsetail** sample into a pressure digestion vessel.

- Acid Digestion: To each vessel, carefully add 8 mL of 65%  $\text{HNO}_3$  and 2 mL of 46% HF. Seal the vessels.
- Microwave/Pressure Digestion: Place the vessels in the digestion system. Use a thermal program such as:
  - Ramp to 145°C over 5 minutes.
  - Hold at 220°C for 40 minutes.
  - Cool down to 200°C over 15 minutes. (Note: Specific programs may vary based on equipment.)
- Sample Dilution: After the vessels have cooled to room temperature, carefully open them in a fume hood. Transfer the mineralized sample solution to a volumetric flask and dilute to a known volume with deionized water. A 2%  $\text{HNO}_3$  solution may be used for stabilization.
- AAS Analysis:
  - Calibrate the AAS instrument using a series of silicon standard solutions of known concentrations.
  - Aspirate the prepared sample solutions into the spectrophotometer.
  - Measure the absorbance at a wavelength of 251.61 nm.
- Calculation: Determine the silicon concentration in the original sample based on the absorbance values and the calibration curve, accounting for the initial sample weight and dilution factors. Report results in g/kg of dry matter.



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Caption: Experimental workflow for silicon quantification in Equisetum via AAS.

## Protocol for Extraction of Biogenic Silica

This protocol describes a method for extracting amorphous silica from **horsetail**, adapted from procedures involving acid leaching and calcination.[13]

Objective: To isolate biogenic silica from raw **horsetail** powder.

Materials:

- Dried **horsetail** powder
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ ) solution (e.g., 3.5%)
- Distilled water
- Muffle furnace
- Beakers, filtration apparatus, ceramic mortar

Procedure:

- Acid Leaching:
  - Add the **horsetail** powder to a 3.5% sulfuric acid solution in a beaker.
  - Heat the mixture to 80°C and stir for 3 hours. This step removes metallic impurities and holocellulose.
- Filtration and Washing:
  - Filter the mixture to separate the solid residue from the acid solution.
  - Wash the collected solids thoroughly with distilled water until the filtrate is neutral.
- Drying: Dry the washed solids (composed mainly of silica and lignin) in an oven overnight.
- Calcination:
  - Place the dried, acid-purified material in a crucible.

- Calcine in a muffle furnace at 400-700°C for approximately 4 hours. This step burns off the organic lignin component, leaving the silica ash.
- Final Product: After cooling, the resulting white or off-white powder is the extracted biogenic silica. It can be ground in a ceramic mortar to achieve a fine, consistent particle size.

## Protocol for a Human Bioavailability Study

This protocol outlines the key steps for a clinical trial to assess silicon resorption from *Equisetum* tea, based on the design of a published pilot study.[\[5\]](#)[\[14\]](#)

**Objective:** To determine the pharmacokinetics of silicon following the ingestion of *Equisetum arvense* tea.

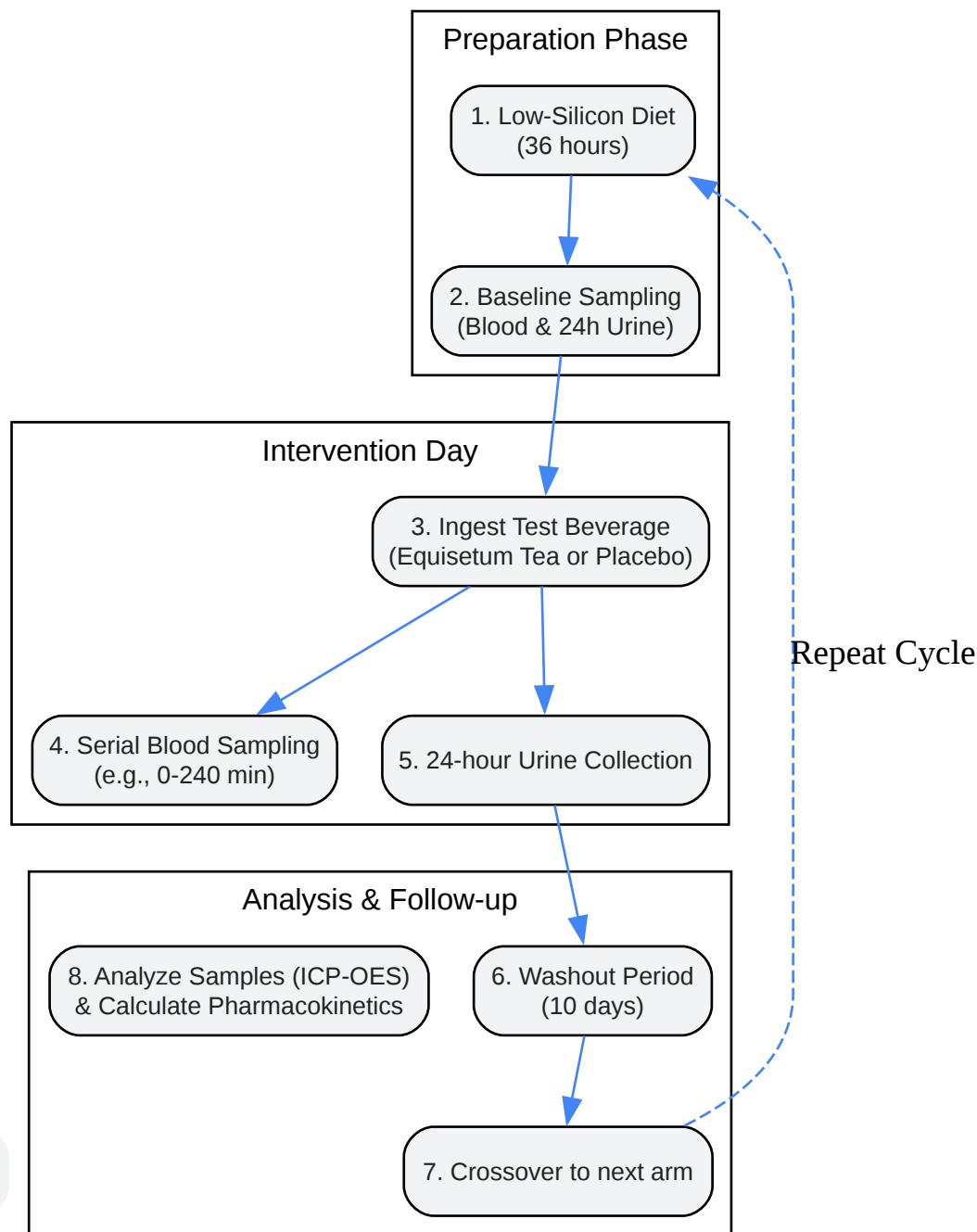
**Design:** Randomized, crossover design.

**Participants:** Healthy volunteers (e.g., 12 males).

**Procedure:**

- **Washout and Diet Control:** Participants follow a low-silicon diet for at least 36 hours prior to each study arm. This involves avoiding silicon-rich foods like whole grains and root vegetables.
- **Baseline Sampling:** Collect baseline blood and 24-hour urine samples before the intervention to determine initial silicon levels.
- **Intervention:** On the study day, participants ingest a standardized volume (e.g., 1000 mL) of the test beverage:
  - Arm A: *Equisetum arvense* tea (standardized preparation).
  - Arm B: Placebo (e.g., low-silicon water).
- **Pharmacokinetic Blood Sampling:** Collect blood samples at specific time points post-ingestion (e.g., baseline, 30, 60, 90, 120, 180, 240 minutes) to measure serum silicon concentration over time.

- Urine Collection: Collect all urine for 24 hours post-ingestion to measure total silicon excretion.
- Washout Period: A washout period of at least 10 days separates the different arms of the trial.
- Data Analysis:
  - Determine serum silicon concentrations at each time point using methods like Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).
  - Calculate pharmacokinetic parameters: Cmax (maximum concentration), tmax (time to reach Cmax), and AUC (area under the curve).
  - Quantify total silicon in the 24-hour urine collection to assess excretion.
  - Statistically compare the results from the Equisetum tea arm to the placebo arm.

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Caption: Logical workflow for a human bioavailability study of *Equisetum* silica.

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